molecular formula C16H14O5 B8422599 7-((2-Methyl-4-methylene-5-oxotetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

7-((2-Methyl-4-methylene-5-oxotetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

Cat. No. B8422599
M. Wt: 286.28 g/mol
InChI Key: GLEMYYHYOHRBLT-UHFFFAOYSA-N
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Patent
US05646164

Procedure details

To a solution of 3a (0.655 g, 3 mmol) in dry tetrahydrofuran (60 ml) were added activated zinc powder (0.255 g, 3.9 mmol), hydroquinone (6 mg), and ethyl 2-(bromomethyl)acrylate (0.78 g, 4 mmol). The mixture was reflued under nitrogen atmosphere for 36 h. (monitored by TLC). After cooling it was poured into an ice-cold 5% HCl solution (300 ml) and extracted with CH2Cl2 (75 ml×3). The dichloromethane extracts were combined and washed with saline, dried over Na2SO4, and then evaporated to give a residual solid which was crystallized from ethyl acetate to afford the title compound; Yield: 79.7%; mp: 123°-124° C.; IR(KBr) νmax : 1755, 1727, 1626; UV(CHCl3) λmax (log ε): 312 (4.18), 243 (3.58); 1H-NMR (CDCl3): δ1.58 (s, 3H, 5'-CH3), 2.79 (dt, 1H, 4'-H), 3.18 (dt, 1H, 4'-H), 3.99, 4.09 (two d, 2H, OCH2), 5.69 (t, 1H, vinylic H), 6.26 (d, 1H, 3-H), 6.29 (t, 1H, vinylic H), 6.76-6.84 (m, 2H, 6 and 8-H). 7.38 (d, 1H, 5-H), 7.65 (d, 1H, 4-H). Anal Calcd for C16H14O5 : C, 67.13; H, 4.93. Found: C, 66.95; H. 5.10.
Name
Quantity
0.655 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.255 g
Type
catalyst
Reaction Step Five
Yield
79.7%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:16])[CH2:3][O:4][C:5]1[CH:15]=[CH:14][C:8]2[CH:9]=[CH:10][C:11](=[O:13])[O:12][C:7]=2[CH:6]=1.C1(C=CC(O)=CC=1)O.Br[CH2:26][C:27](=[CH2:33])[C:28](OCC)=[O:29]>O1CCCC1.[Zn]>[CH3:16][C:2]1([CH2:3][O:4][C:5]2[CH:15]=[CH:14][C:8]3[CH:9]=[CH:10][C:11](=[O:13])[O:12][C:7]=3[CH:6]=2)[CH2:33][C:27](=[CH2:26])[C:28](=[O:29])[O:1]1

Inputs

Step One
Name
Quantity
0.655 g
Type
reactant
Smiles
O=C(COC1=CC2=C(C=CC(O2)=O)C=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
0.78 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=C
Step Four
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0.255 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (75 ml×3)
WASH
Type
WASH
Details
washed with saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residual solid which
CUSTOM
Type
CUSTOM
Details
was crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
CC1(OC(C(C1)=C)=O)COC1=CC2=C(C=CC(O2)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.